molecular formula C15H12Cl4N2O3S B2801443 2-[2,4-dichloro(methylsulfonyl)anilino]-N-(3,4-dichlorophenyl)acetamide CAS No. 343374-05-0

2-[2,4-dichloro(methylsulfonyl)anilino]-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B2801443
CAS No.: 343374-05-0
M. Wt: 442.13
InChI Key: KWPLVASISHFFMK-UHFFFAOYSA-N
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Description

2-[2,4-Dichloro(methylsulfonyl)anilino]-N-(3,4-dichlorophenyl)acetamide is a complex organic compound characterized by its dichlorinated aromatic rings and a sulfonyl group

Preparation Methods

The synthesis of 2-[2,4-dichloro(methylsulfonyl)anilino]-N-(3,4-dichlorophenyl)acetamide typically involves multiple steps, starting with the preparation of the dichlorinated aniline derivatives. The reaction conditions often include the use of chlorinating agents and sulfonylating reagents under controlled temperatures and pressures. Industrial production methods may involve continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[2,4-Dichloro(methylsulfonyl)anilino]-N-(3,4-dichlorophenyl)acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-[2,4-dichloro(methylsulfonyl)anilino]-N-(3,4-dichlorophenyl)acetamide exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Compared to other dichlorinated aromatic compounds, 2-[2,4-dichloro(methylsulfonyl)anilino]-N-(3,4-dichlorophenyl)acetamide is unique due to its combination of sulfonyl and acetamide groups. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and resulting chemical properties.

Properties

IUPAC Name

2-(2,4-dichloro-N-methylsulfonylanilino)-N-(3,4-dichlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl4N2O3S/c1-25(23,24)21(14-5-2-9(16)6-13(14)19)8-15(22)20-10-3-4-11(17)12(18)7-10/h2-7H,8H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWPLVASISHFFMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC(=C(C=C1)Cl)Cl)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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